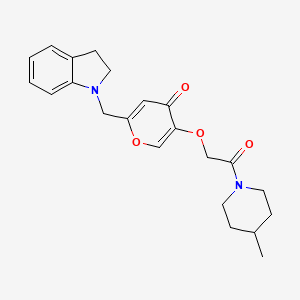

2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of derivatives of new condensed systems, such as 4H,7H-Furo[3′,4′:6,7]cyclohepta[1,2‐b]pyran, showcasing its role in forming condensed 2-amino-4H-pyrans and spirocyclic 2-amino-4H-pyrans (Arsen'eva & Arsen'ev, 2009).

- It's involved in one-pot, three-component domino synthesis methods, leading to the creation of a library of novel pyran derivatives, highlighting its versatility in chemical reactions (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Catalysis and Reaction Mechanisms

- Used in the synthesis of polysubstituted imidazole and pyrrole derivatives, the compound demonstrates its efficacy in selective cyclization reactions under Brønsted acid conditions (Dai et al., 2016).

- It plays a role in the titanium chloride (TiCl4) catalyzed tandem construction of C-C and C-O bonds, indicating its importance in stereoselective synthesis of complex molecular structures (Basavaiah, Rao, Reddy, & Rao, 2005).

Biological Applications and Synthesis

- Research on chalcone derivatives, including the compound, shows its potential in synthesizing new molecules with anti-inflammatory properties (Rehman, Saini, & Kumar, 2022).

- It has been a part of the design and synthesis of new cholinesterase and monoamine oxidase inhibitors, indicating its potential in developing treatments for neurological disorders (Bautista-Aguilera et al., 2014).

Green Chemistry and Sustainable Synthesis

- The compound has been synthesized through a green approach using nanocrystalline titania-based sulfonic acid catalyst, emphasizing its role in eco-friendly chemical processes (Murugesan, Gengan, & Krishnan, 2016).

properties

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-16-6-9-23(10-7-16)22(26)15-28-21-14-27-18(12-20(21)25)13-24-11-8-17-4-2-3-5-19(17)24/h2-5,12,14,16H,6-11,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADOBQZQBBHNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)

![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)

methanone](/img/structure/B2475500.png)